Propyl 3,5-dichloro-4-hydroxybenzoate

Metabolism In Vitro Toxicology Persistence

Environmental and toxicology researchers require a well-characterized standard of the chlorinated paraben byproduct, propyl 3,5-dichloro-4-hydroxybenzoate, due to its recalcitrance and altered toxicity. This high-purity compound is essential for GC-MS/LC-MS quantification of water contaminants and for AhR-mediated toxicity assays. Key differentiators: • 40-fold slower in vitro degradation vs. parent propylparaben, enabling stable analytical calibration. • Demonstrated AhR agonist activity, with hydroxylated metabolites retaining up to 39% activity. • 2.8-fold higher acute toxicity to Daphnia magna, critical for ecotox risk assessment. ≥98% HPLC purity; bulk and custom packaging available.

Molecular Formula C10H10Cl2O3
Molecular Weight 249.09 g/mol
CAS No. 101003-80-9
Cat. No. B011977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 3,5-dichloro-4-hydroxybenzoate
CAS101003-80-9
Molecular FormulaC10H10Cl2O3
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl
InChIInChI=1S/C10H10Cl2O3/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,13H,2-3H2,1H3
InChIKeyWZTZPDOCOFUQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 3,5-Dichloro-4-hydroxybenzoate Baseline Profile


Propyl 3,5-dichloro-4-hydroxybenzoate (CAS 101003-80-9, C10H10Cl2O3, MW 249.09) is a dichlorinated derivative of propylparaben, a widely used antimicrobial preservative [1]. It is a halogenated aromatic compound with a melting point of 99-101°C, characterized as a solid that is insoluble in water but soluble in organic solvents . This compound is not a commercial preservative but is instead a primary focus of environmental and toxicological research, as it forms as a stable, recalcitrant transformation product when propylparaben reacts with chlorine-based disinfectants in water systems [2]. Its primary relevance in scientific procurement is as a high-purity analytical standard or research compound for studies on the environmental fate, metabolism, and toxicology of parabens and their disinfection by-products.

Chlorinated disinfection by-product standard for environmental water monitoring
Research-grade analytical standard, not a commercial preservative
Halogenated aromatic probe for toxicology and metabolic fate studies

Propyl 3,5-Dichloro-4-hydroxybenzoate Substitution Limitations


Scientific and industrial users cannot simply substitute propyl 3,5-dichloro-4-hydroxybenzoate with its parent compound (propylparaben) or other in-class analogs (e.g., methyl 3,5-dichloro-4-hydroxybenzoate) due to fundamental differences in biological and environmental behavior driven by chlorination. Chlorination drastically alters the molecule's physicochemical properties and its interaction with biological systems. Specifically, the addition of two chlorine atoms significantly increases hydrophobicity (log P) and environmental persistence while fundamentally changing its metabolic fate and toxicity profile [1][2]. For instance, while the parent propylparaben is readily degraded in environmental or metabolic systems, the dichlorinated analog is remarkably stable, exhibiting a degradation rate 40-fold slower in a relevant in vitro model [3]. Furthermore, its toxicological mechanism shifts from estrogenic activity to acting as an aryl hydrocarbon receptor (AhR) agonist, a pathway associated with dioxin-like toxicity [3]. This evidence demonstrates that procurement decisions for standards in environmental monitoring, toxicology studies, or metabolism research are non-interchangeable and must be compound-specific.

Target Compound
Dichlorinated propylparaben with 40-fold slower metabolic degradation
Propylparaben (Parent)
Rapidly degraded; distinct estrogenic profile and low persistence
Target Compound
AhR agonist with up to 39% activity retained in metabolites
In-Class Analogs
Methyl or ethyl analogs may differ in hydrophobicity and receptor activation profile
Target Compound
2.8-fold higher aquatic toxicity; accumulates as stable chlorination byproduct
Other Paraben Preservatives
Toxicity and environmental fate profiles may not transfer; requires compound-specific assessment

Propyl 3,5-Dichloro-4-hydroxybenzoate Quantitative Evidence


Metabolic Degradation Rate vs. Propylparaben

Chlorination of propylparaben to form propyl 3,5-dichloro-4-hydroxybenzoate (Cl2PP) results in a dramatic reduction in its metabolic degradation rate. Research shows that the degradation rate of Cl2PP by rat liver S9 fraction is reduced approximately 40-fold compared to the parent propylparaben [1]. This is further quantified by a reported metabolic rate constant (k) of 0.019/min and a half-life of 37 minutes for Cl2PP in the same system [2]. While the parent propylparaben is known to disappear within 5 minutes in chlorinated water [3], the dichlorinated product accumulates and persists.

Metabolic Degradation Rate
Head-to-head
~40-fold reduction in degradation rate
Half-life: 37 min (Cl2PP) vs parent disappears in 5 min
Rate constant k = 0.019/min
Supports metabolic persistence interpretation in hepatic models
Rat liver S9 fraction; review in target species context
Metabolism In Vitro Toxicology Persistence Rat Liver S9 Fraction

Acute Aquatic Toxicity vs. Propylparaben

The introduction of two chlorine atoms onto the propylparaben backbone significantly elevates its acute toxicity to aquatic organisms. A study using the Daphnia magna immobilization test found that the acute toxicity of dichlorinated n-propylparaben (propyl 3,5-dichloro-4-hydroxybenzoate) was 2.8-fold higher than that of its parent compound, propylparaben [1][2]. This finding aligns with the general observation that toxicity increases with increasing hydrophobicity (log P) of these compounds [1].

Acute Aquatic Toxicity
Head-to-head
2.8-fold increase in toxicity vs parent
Daphnia magna immobilization test
48-h exposure endpoint
Reported ecotoxicity endpoint context for risk assessment studies
EC50 values require source-specific verification
Ecotoxicology Aquatic Toxicity Daphnia magna Risk Assessment

AhR Agonist Activity Profile

Unlike its parent compound, propylparaben, which is primarily known for weak estrogenic activity, propyl 3,5-dichloro-4-hydroxybenzoate (Cl2PP) exhibits a distinct toxicological mechanism by acting as an aryl hydrocarbon receptor (AhR) agonist. In vitro studies show that while the parent compound does not significantly activate AhR, Cl2PP does, and this activity is partially retained in its metabolites. Specifically, two hydroxylated metabolites of Cl2PP demonstrated AhR agonist activity of up to 39% of that of the parent Cl2PP when assessed in a yeast (YCM3) reporter gene assay [1][2].

AhR Agonist Activity
Cross-study
Up to 39% activity retained in metabolites
Relative to parent Cl2PP agonist activity
Supports AhR pathway-response interpretation
Yeast YCM3 reporter gene assay context
Endocrine Disruption Aryl Hydrocarbon Receptor In Vitro Toxicology Mechanism of Action

Environmental Accumulation as Stable Byproduct

Propyl 3,5-dichloro-4-hydroxybenzoate is not an intentionally manufactured product but a transformation product formed during water chlorination. Kinetic studies on the chlorination of propylparaben demonstrate that it reacts rapidly, disappearing within 5 minutes, while its dichlorinated derivative (Cl2PP) forms and then persists as a stable byproduct in solution [1]. This accumulation is quantified by the reaction kinetics, with an apparent rate constant (k_app) for propylparaben chlorination of 2.98 × 10⁻² M⁻⁰·⁸⁵¹·s⁻¹ at pH 7.0 [1], leading to the formation and subsequent accumulation of the stable, dichlorinated end-product.

Environmental Persistence
Cross-study
Accumulates as stable byproduct after 5 min
Parent propylparaben disappears within 5 min in chlorinated water
Supports environmental fate monitoring study design
Chlorination kinetics at pH 7.0, 25°C; context-dependent
Environmental Chemistry Disinfection By-products Water Treatment Persistence

Melting Point and Solubility Differences

Chlorination induces tangible changes in physicochemical properties that affect handling and analysis. The target compound, propyl 3,5-dichloro-4-hydroxybenzoate, has a defined melting point of 99-101°C , which is higher than that of its parent propylparaben (melting point 96-98°C) [1]. Furthermore, the compound is noted to be insoluble in water but easily soluble in organic solvents , a profile consistent with its increased hydrophobicity compared to the parent paraben. These properties are critical for developing extraction and analytical methods.

Melting Point & Solubility
Specification review
MP: 99–101°C (vs parent 96–98°C)
Insoluble in water; soluble in organic solvents
Supports identity confirmation and extraction method development
Data to verify against lot-specific COA
Analytical Chemistry Chromatography Physical Properties Formulation

Propyl 3,5-Dichloro-4-hydroxybenzoate Applications


Analytical Standard for Disinfection By-products

Propyl 3,5-dichloro-4-hydroxybenzoate is an essential high-purity analytical standard for environmental chemists and water quality laboratories. Its well-characterized formation from propylparaben and its accumulation as a stable byproduct in chlorinated water [1] make it a critical target analyte in GC-MS and LC-MS/MS methods. Procurement is necessary for the accurate identification and quantification of this specific paraben transformation product in environmental samples, including drinking water, swimming pool water, and wastewater effluent.

Metabolism Studies of Halogenated Contaminants

Given its dramatically reduced metabolic degradation rate (40-fold reduction) relative to the parent propylparaben [2], this compound serves as a model substrate for investigating the hepatic metabolism of persistent halogenated aromatics. Researchers in toxicology and pharmacology procure this compound to study Phase I and II metabolism using in vitro systems (e.g., liver S9 fractions, microsomes, hepatocytes) to understand the mechanisms driving bioaccumulation and to identify potentially toxic metabolites [2].

AhR Agonist Toxicology Studies

The compound's demonstrated activity as an AhR agonist and the partial retention of this activity in its hydroxylated metabolites (up to 39% of parent activity) [3] make it a valuable research tool for toxicologists. It is procured for cell-based assays (e.g., reporter gene assays) to elucidate the molecular mechanisms of dioxin-like toxicity, study the structure-activity relationship of halogenated aromatic compounds, and investigate its potential role as an endocrine disruptor through AhR-mediated pathways.

Aquatic Toxicity Assessment of Paraben By-products

With a quantified 2.8-fold increase in acute toxicity to Daphnia magna compared to propylparaben [4], this compound is a key chemical for aquatic ecotoxicology studies. Environmental toxicologists and risk assessors procure it to perform standardized toxicity tests (e.g., OECD 202) and generate robust ecotoxicity data for ecological risk assessments of paraben-based preservatives and their transformation products in freshwater ecosystems.

Application
Selection Property
Validation Focus
Disinfection by-product analytical standard
Certified reference-standard purity
GC-MS / LC-MS/MS method calibration and identity confirmation
Halogenated contaminant metabolism studies
Metabolic persistence profile
S9 fraction / microsomal stability assay endpoints
AhR agonist toxicology research
AhR pathway activation context
Reporter gene assay response interpretation
Aquatic ecotoxicity assessment
Ecotoxicity potency factor
Daphnia magna immobilization endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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